molecular formula C12H12O2 B1143409 Methyl (2E,4E)-5-phenylpenta-2,4-dienoate CAS No. 1516-24-1

Methyl (2E,4E)-5-phenylpenta-2,4-dienoate

Cat. No.: B1143409
CAS No.: 1516-24-1
M. Wt: 188.22 g/mol
InChI Key: OXWQBUHCJNXFLV-UHFFFAOYSA-N
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Description

Methyl (2E,4E)-5-phenylpenta-2,4-dienoate is an organic compound belonging to the class of esters It is characterized by a conjugated diene system and a phenyl group attached to the fifth carbon atom

Properties

CAS No.

1516-24-1

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C12H12O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

OXWQBUHCJNXFLV-UHFFFAOYSA-N

SMILES

COC(=O)C=CC=CC1=CC=CC=C1

Canonical SMILES

COC(=O)C=CC=CC1=CC=CC=C1

Synonyms

(2E,4E)-5-PHENYL-PENTA-2,4-DIENOIC ACID METHYL ESTER

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2E,4E)-5-phenylpenta-2,4-dienoate can be achieved through several methods. One common approach involves the esterification of (2E,4E)-5-phenylpenta-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl (2E,4E)-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of (2E,4E)-5-phenylpenta-2,4-dienoic acid.

    Reduction: Formation of (2E,4E)-5-phenylpenta-2,4-dienol.

    Substitution: Formation of nitro or bromo derivatives of the phenyl group.

Scientific Research Applications

Methyl (2E,4E)-5-phenylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of Methyl (2E,4E)-5-phenylpenta-2,4-dienoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s conjugated diene system facilitates the addition of oxygen atoms, leading to the formation of oxidized products. In biological systems, the compound may interact with cellular enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Methyl (2E,4E)-5-phenylpenta-2,4-dienoate can be compared with other similar compounds such as:

    Methyl (2E,4E)-5-phenylpenta-2,4-dienoic acid: The acid form of the compound, which has different reactivity and applications.

    Methyl (2E,4E)-5-phenylpenta-2,4-dienol: The alcohol derivative, which can be used in different synthetic routes.

    Methyl (2E,4E)-5-phenylpenta-2,4-dienyl chloride: A halogenated derivative with unique reactivity.

The uniqueness of this compound lies in its ester functionality combined with the conjugated diene system, making it a versatile intermediate in organic synthesis and industrial applications.

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